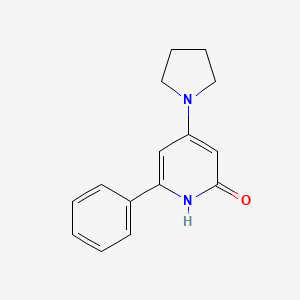

6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one

CAS No.: 62035-00-1

Cat. No.: VC17292518

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62035-00-1 |

|---|---|

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C15H16N2O/c18-15-11-13(17-8-4-5-9-17)10-14(16-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,18) |

| Standard InChI Key | MABSCRJSJRERIZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of 6-phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one consists of a pyridin-2(1H)-one backbone, a six-membered aromatic ring with a ketone group at position 2. Substituents include:

-

Phenyl group at position 6, contributing to aromatic stacking interactions.

-

Pyrrolidin-1-yl group at position 4, introducing a saturated five-membered nitrogen-containing ring that enhances solubility and modulates electronic properties .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one |

| logP (Predicted) | ~2.5–3.0 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The compound’s planar pyridinone core facilitates π-π interactions, while the pyrrolidine ring introduces conformational flexibility, potentially enhancing binding affinity to biological targets .

Synthetic Pathways and Methodological Approaches

Core Pyridinone Synthesis

The pyridin-2(1H)-one scaffold is typically synthesized via cyclization reactions. A common route involves:

-

Knorr-type cyclization: Condensation of β-keto esters with ammonia or amines to form the pyridinone ring .

-

Suzuki-Miyaura coupling: Introduction of the phenyl group at position 6 using phenylboronic acid and a palladium catalyst .

Example Synthesis (Hypothetical Pathway):

-

6-Bromo-4-chloropyridin-2(1H)-one undergoes Suzuki coupling with phenylboronic acid to yield 6-phenyl-4-chloropyridin-2(1H)-one.

-

Subsequent reaction with pyrrolidine in the presence of Pd(OAc)₂ and Xantphos affords the target compound .

Physicochemical and Pharmacological Properties

Physicochemical Profile

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the pyrrolidine moiety .

-

logP: Estimated ~2.5–3.0, indicating balanced lipophilicity for membrane permeability.

-

pKa: The pyridinone nitrogen (pKa ~4.5) and pyrrolidine amine (pKa ~10.5) contribute to pH-dependent ionization .

Biological Activity and Mechanism

While direct pharmacological data for 6-phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one are scarce, structurally related compounds exhibit:

-

CB1 Receptor Modulation: Pyrrolidine-containing analogs act as negative allosteric modulators (NAMs) of cannabinoid receptors, reducing agonist efficacy in calcium mobilization assays .

-

Antimicrobial Activity: Pyridinone derivatives with aromatic substitutions show inhibitory effects against Gram-positive bacteria.

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| PSNCBAM-1 (CB1 NAM) | CB1 Receptor | 210 nM |

| 6-Phenylhexa-3,5-dien-2-one | COX-2 | 1.8 μM |

| 4-(Pyrrolidin-1-yl)benzamide derivatives | DNA methyltransferase | 15–40 μM |

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes to access stereoisomers for chiral activity profiling.

-

Target Deconvolution: Use proteomics and CRISPR screens to identify novel biological targets.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

-

Structure-Activity Relationships (SAR): Systematically vary substituents to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume